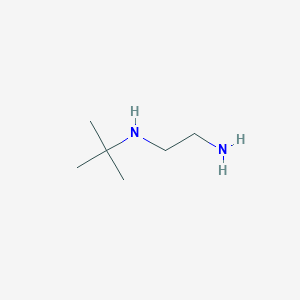

(2-Aminoethyl)(tert-butyl)amine

Description

Significance of Aliphatic Amines in Organic Synthesis and Materials Science

Aliphatic amines are fundamental building blocks in the vast field of organic chemistry. chemicalbook.comresearchgate.net These compounds, characterized by an amino group attached to a non-aromatic carbon chain, are derivatives of ammonia (B1221849). researchgate.net Their utility stems from the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity, making them crucial reagents and intermediates in a multitude of chemical reactions. chemicalbook.comsigmaaldrich.com Aliphatic amines are generally more basic than their aromatic counterparts because the electron lone pair on the nitrogen is more available and not delocalized into an aromatic system. chemicalbook.com

In organic synthesis, aliphatic amines are employed as catalysts, proton acceptors, and precursors for a wide array of more complex molecules. sigmaaldrich.comnih.gov They are integral to the formation of amides, enamines, and imines, and participate in essential reactions such as alkylation, acylation, and the Mannich reaction. sigmaaldrich.com The versatility of primary aliphatic amines has recently been expanded, with innovative methods allowing for their use as alkyl sources for carbon-carbon bond formation through deaminative strategies. chemicalbook.com

The influence of aliphatic amines extends significantly into materials science. They serve as monomers for the synthesis of polymers like polyamides and polyureas, as curing agents for epoxy resins, and as corrosion inhibitors. nih.govchemimpex.com In the form of fatty amines, they are used to create surfactants, while others are employed as emulsifiers and flotation agents in various industrial processes. nih.govresearchgate.net The ability of some amines to absorb acidic gases like carbon dioxide also makes them valuable in gas scrubbing and purification processes. sigmaaldrich.comresearchgate.net

Structural Classification and Research Landscape of N-Alkyl-1,2-Diamines

Within the broad category of aliphatic amines, 1,2-diamines, particularly N-alkylated derivatives, represent a structurally significant subclass. These compounds feature two amino groups on adjacent carbon atoms. nih.gov The substitution pattern on the nitrogen atoms—whether they are primary, secondary, or tertiary; symmetric or unsymmetric—profoundly influences their chemical properties, such as steric hindrance, basicity, and coordination ability. researchgate.net

N-alkyl-1,2-diamines are widely investigated as chelating ligands in coordination chemistry. The two nitrogen atoms can bind to a single metal center to form a stable five-membered ring, a structural motif found in numerous catalysts and metal complexes. guidechem.comrsc.org The nature of the N-alkyl substituents is a critical design element; bulky groups like tert-butyl can create a specific steric environment around the metal center, influencing the selectivity and activity of a catalyst. Symmetrically substituted diamines, such as N,N'-di-tert-butylethylenediamine, are common ligands and are used as intermediates in the synthesis of pharmaceuticals and as catalysts in polymerization. chemimpex.comguidechem.comfishersci.com

The academic inquiry into N-alkyl-1,2-diamines is extensive, with a strong focus on their application in asymmetric synthesis. rsc.org Chiral N,N'-dialkylated diamines, often derived from precursors like (1R,2R)-cyclohexane-1,2-diamine, serve as powerful organocatalysts and ligands for metal-catalyzed asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.netresearchgate.netrsc.org Synthetic strategies to access these valuable molecules are diverse and include the ring-opening of aziridines and the hydroamination of allylic amines. nih.govrsc.orgrsc.org The development of methods to create unsymmetrically substituted 1,2-diamines is an area of active research, as it allows for finer tuning of the ligand's electronic and steric properties. nih.gov

Scope and Objectives of Academic Inquiry on (2-Aminoethyl)(tert-butyl)amine

The specific compound, this compound (CAS No. 24424-63-3), is an unsymmetrically substituted N-alkyl-1,2-diamine. nih.gov It features a primary amine at one end of the ethane (B1197151) backbone and a secondary amine bearing a sterically demanding tert-butyl group at the other. This particular substitution pattern distinguishes it from its more commonly studied symmetric analog, N,N'-di-tert-butylethylenediamine.

The primary objective of academic inquiry into this compound is to understand how this asymmetry influences its chemical behavior, particularly its properties as a ligand and a synthetic building block. Research aims to elucidate its coordination modes with different metal centers and to explore its potential in catalytic applications where a combination of steric bulk and an unhindered primary amine could offer unique reactivity.

Further investigation would focus on developing efficient and selective synthetic routes to this compound and its derivatives. Characterizing its fundamental physical and chemical properties provides a necessary foundation for its potential application in organic synthesis and materials science, contributing to the broader understanding of how structure dictates function in the versatile class of N-alkyl-1,2-diamines.

Chemical and Physical Properties of this compound

The following table summarizes the key computed physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | N'-tert-butylethane-1,2-diamine | PubChem nih.gov |

| Molecular Formula | C₆H₁₆N₂ | PubChem nih.gov |

| Molecular Weight | 116.20 g/mol | PubChem nih.gov |

| CAS Number | 24424-63-3 | PubChem nih.gov |

| Monoisotopic Mass | 116.131348519 Da | PubChem nih.gov |

| Topological Polar Surface Area | 38.1 Ų | PubChem nih.gov |

| Complexity | 40.4 | PubChem nih.gov |

| XLogP3 | -0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-tert-butylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,3)8-5-4-7/h8H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKYKIDIKVWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminoethyl Tert Butyl Amine and Its Analogs

Strategies for Selective Amine Functionalization

A primary challenge in the synthesis of unsymmetrical diamines from symmetrical starting materials like ethylenediamine (B42938) is the selective functionalization of only one of the two equivalent amino groups. To address this, chemists employ various strategies, with protection and deprotection being a cornerstone.

Mono-Protection and De-protection Approaches in Diamine Synthesis

The selective mono-protection of a diamine is a critical step that allows for the differential functionalization of the two amino groups. google.comnih.govgoogle.com One common approach involves the statistical reaction of a diamine with a substoichiometric amount of a protecting group reagent. However, this often leads to a mixture of unprotected, mono-protected, and di-protected products, necessitating challenging purification. google.com

A more controlled method involves the mono-protonation of the diamine with an acid like hydrochloric acid (HCl). The resulting ammonium (B1175870) salt is less nucleophilic, allowing the protecting group to react selectively with the remaining free amino group. guidechem.com This "one-pot" procedure can significantly improve the yield of the desired mono-protected product. google.comguidechem.com

The choice of the protecting group is crucial and is dictated by its stability under subsequent reaction conditions and the ease of its removal. Common protecting groups for amines include carbamates, amides, and sulfonamides. The deprotection step, which reveals the free amine for further reaction or as the final product, must be chosen carefully to avoid affecting other sensitive functional groups in the molecule.

Application of Tert-Butoxycarbonyl (Boc) Chemistry in Diamine Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. google.comnih.govgoogle.com The synthesis of mono-Boc protected ethylenediamine is a key step in a potential synthesis of (2-Aminoethyl)(tert-butyl)amine.

Several methods exist for the mono-Boc protection of ethylenediamine. A common laboratory method involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). To favor mono-protection, a large excess of the diamine is often used, although this can be inefficient if the diamine is valuable. google.com

An alternative and efficient protocol involves the use of tert-butyl phenyl carbonate as the Boc-donating reagent. This method can provide good yields of the mono-Boc protected diamine without the need for a large excess of the diamine and often simplifies purification. google.com Another approach utilizes the in-situ generation of HCl from reagents like chlorotrimethylsilane (B32843) or thionyl chloride in methanol (B129727) to achieve mono-protonation of the diamine before the addition of Boc₂O, leading to selective mono-protection. google.com

| Reagent for Boc Protection | Key Features | Typical Yield of Mono-Boc-ethylenediamine |

| Di-tert-butyl dicarbonate (Boc₂O) | Requires careful control of stoichiometry or excess diamine. | Variable, can be optimized to ~40-50% |

| tert-Butyl phenyl carbonate | Avoids the need for a large excess of diamine. | Good yields, often over 50% |

| Boc₂O with in-situ HCl generation | High selectivity for mono-protection. | Reported yields up to 80% |

Once the mono-Boc-ethylenediamine is obtained, the remaining free primary amine can be subjected to further reactions, such as alkylation, to introduce the tert-butyl group.

N-Alkylation and Reductive Amination Routes in Diamine Synthesis

With a selectively protected diamine in hand, the next step towards this compound involves introducing the tert-butyl group onto the second nitrogen atom. N-alkylation and reductive amination are two primary strategies to achieve this.

Direct N-alkylation of an amine with a tert-butyl halide, such as tert-butyl bromide, is often challenging. This is because the bulky tert-butyl halide is prone to elimination reactions (to form isobutene) in the presence of a basic amine, leading to low yields of the desired substitution product. nih.gov

A more effective and widely used method is reductive amination. sigmaaldrich.comgoogle.commasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. google.comscribd.com

For the synthesis of this compound, a potential route involves the reductive amination of a protected amino-aldehyde, such as N-Boc-2-aminoacetaldehyde, with tert-butylamine (B42293). The reaction is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion intermediate without affecting the carbonyl group of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. sigmaaldrich.commasterorganicchemistry.com

Following the successful N-tert-butylation, the Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product, this compound.

| Method | Reactants | Key Reagents | Advantages | Challenges |

| N-Alkylation | Mono-protected ethylenediamine, tert-butyl halide | Base (e.g., K₂CO₃) | Direct introduction of the alkyl group. | Prone to elimination, leading to low yields. |

| Reductive Amination | Protected amino-aldehyde, tert-butylamine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Generally high yields, avoids over-alkylation. | Requires the synthesis of the aldehyde precursor. |

Advanced Synthetic Techniques for Tailored Amine Derivatives

Modern synthetic chemistry offers advanced techniques for the construction of complex amine derivatives with high precision. For the synthesis of tailored diamines, methods such as catalytic amination and the use of specialized reagents are gaining prominence.

For instance, the direct catalytic amination of alcohols with amines, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, provides an atom-economical and environmentally friendly route to N-alkylated amines. researchgate.net While not directly reported for this compound, this strategy could potentially be adapted.

Furthermore, the development of novel catalytic systems, including those based on nickel, allows for the difunctionalization of alkenes to introduce two different amine functionalities in a single step. nih.gov Such methods offer powerful tools for creating structurally diverse diamine libraries.

Isolation and Purification Techniques for Amine Compounds

The isolation and purification of amine compounds from reaction mixtures are critical to obtaining the final product in high purity. The basic nature of amines allows for specific extraction and chromatography techniques.

A common method to separate amines from neutral or acidic impurities is through acid-base extraction. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated to form a water-soluble salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent. organic-chemistry.org

Chromatographic purification of amines on standard silica (B1680970) gel can sometimes be challenging due to the acidic nature of silica, which can lead to strong adsorption and peak tailing. To mitigate this, several strategies can be employed:

Addition of a basic modifier: A small amount of a volatile base, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent to neutralize the acidic sites on the silica gel and improve the elution of the amine.

Use of alternative stationary phases: Amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase for the column chromatography of basic compounds. sigmaaldrich.com

Ion-exchange chromatography: This technique utilizes a resin with charged functional groups to separate ionic compounds. For amines, a cation-exchange resin can be used to "catch" the protonated amine, which is then "released" by washing with a basic solution.

Coordination Chemistry and Ligand Applications of 2 Aminoethyl Tert Butyl Amine

Fundamental Principles of Amine Coordination to Metal Centers

The coordination of amine ligands, such as (2-Aminoethyl)(tert-butyl)amine, to metal centers is a fundamental concept in coordination chemistry. wikipedia.orgtaylorfrancis.com This interaction involves the donation of a lone pair of electrons from the nitrogen atom of the amine group to a vacant orbital of the metal ion, forming a coordinate covalent bond. taylorfrancis.comionicviper.org The metal ion acts as a Lewis acid (electron pair acceptor), while the amine ligand functions as a Lewis base (electron pair donor). youtube.com

Several factors influence the strength and nature of this coordination:

The nature of the metal ion: The charge density, size, and electronic configuration of the metal ion play a crucial role. Metal ions with higher positive charges and smaller ionic radii generally form more stable complexes.

The nature of the amine ligand: The basicity of the amine is a key determinant. More basic amines are typically stronger electron donors and form more stable coordinate bonds. The presence of sterically demanding groups, like the tert-butyl group in this compound, can influence the coordination geometry and the number of ligands that can bind to the metal center.

The solvent: The solvent can compete with the ligand for coordination sites on the metal ion and can also influence the stability of the resulting complex through solvation effects.

The coordination of this compound involves its two nitrogen atoms, allowing it to act as a bidentate ligand. This chelation significantly enhances the stability of the resulting metal complexes.

Chelation Effects and Stability of Metal-Diamine Complexes

The "chelate effect" describes the enhanced thermodynamic stability of a metal complex containing a chelating ligand, such as a diamine, compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org When this compound binds to a metal ion, it forms a five-membered ring structure, which is entropically favored. libretexts.orgyoutube.com

The increased stability of chelated complexes can be attributed to the following:

Entropy: The formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in an increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS°), which is a major driving force for the reaction. libretexts.orglibretexts.org

Probability: Once one nitrogen atom of the diamine is coordinated, the second nitrogen atom is held in close proximity to the metal ion, increasing the probability of the second coordination event and making the dissociation of the entire ligand less likely. youtube.com

The stability of metal-diamine complexes is quantified by their stability constants (K). A larger stability constant indicates a more stable complex. scispace.comresearchgate.net Factors influencing the stability constant include the nature of the metal ion, the size of the chelate ring (five- and six-membered rings are generally the most stable), and the basicity of the amine groups. youtube.com The presence of bulky substituents like the tert-butyl group can introduce steric hindrance, which may slightly decrease the stability of the complex compared to less hindered diamines. However, this steric bulk can also be advantageous in controlling the coordination number and geometry around the metal center.

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of coordination compounds involving this compound is crucial for understanding their structure, bonding, and properties. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

X-ray Crystallography in Determining Metal-Ligand Geometries

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnumberanalytics.com It provides detailed information about:

Coordination geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, square planar, tetrahedral). numberanalytics.comnih.gov

Bond lengths and angles: Precise measurements of the distances between the metal and ligand atoms and the angles between them, which offer insights into the strength and nature of the coordination bonds. wikipedia.org

Stereochemistry: The spatial arrangement of the ligands, including the identification of different isomers. ionicviper.org

Solution-Phase Spectroscopic Studies (e.g., NMR, UV-Vis)

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are essential for studying the behavior of coordination complexes in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of coordination complexes in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and relaxation times of NMR-active nuclei (such as ¹H, ¹³C), one can gain information about the ligand's coordination mode, the symmetry of the complex, and any dynamic processes occurring, such as ligand exchange or conformational changes. nih.govresearchgate.net For complexes of this compound, ¹H NMR can be used to observe the protons of the ethylenediamine (B42938) backbone and the tert-butyl group, providing insights into their chemical environment upon coordination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. mdpi.com Coordination of a ligand to a metal ion alters the electronic structure of both, often resulting in new absorption bands in the UV-Vis spectrum. nih.gov These spectra can be used to study complex formation, determine stoichiometry, and investigate the geometry of the coordination sphere. electronicsandbooks.com The position and intensity of the d-d electronic transitions in transition metal complexes, for instance, are sensitive to the ligand field strength and the coordination geometry.

Reactivity of Coordinated this compound Ligands

The coordination of an amine ligand to a metal center can significantly alter its reactivity. acs.org The electron-donating nature of the amine nitrogen can influence the electron density at the metal center, thereby affecting its catalytic activity or redox properties.

Conversely, the metal center can also influence the reactivity of the coordinated this compound ligand. For instance, the acidity of the N-H protons can be increased upon coordination, making the ligand more susceptible to deprotonation. wikipedia.org The coordinated amine can also undergo reactions such as alkylation or condensation, with the metal center potentially templating these transformations. youtube.com The steric bulk of the tert-butyl group can play a role in directing the regioselectivity of such reactions.

Application as Building Blocks for Polymeric and Supramolecular Metal Complexes

The ability of this compound to act as a bridging ligand, connecting two or more metal centers, makes it a valuable building block for the construction of larger, more complex structures.

Supramolecular Complexes: In supramolecular chemistry, non-covalent interactions are used to assemble molecules into well-defined architectures. mdpi.comtandfonline.com Metal-ligand coordination is a powerful tool for directing this self-assembly process. This compound can be incorporated into larger ligand frameworks to create discrete, polynuclear complexes or intricate supramolecular cages and helicates. The specific coordination preferences of the metal ion and the steric constraints imposed by the ligand guide the formation of these complex structures.

Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature

Despite the interest in amine-based catalysts for a wide range of organic transformations, a comprehensive review of the scientific literature reveals a significant gap in the documented catalytic applications of the specific compound this compound. While the compound and its dihydrochloride (B599025) salt are commercially available, dedicated research into its efficacy as an organocatalyst or as a ligand in metal-catalyzed reactions appears to be exceptionally limited.

While direct research on this compound is lacking, studies on structurally related, yet distinct, compounds offer some context. For instance, the symmetrically substituted diamine, N,N'-Di-tert-butylethylenediamine, has been noted for its role as a catalyst in polymerization processes and as a ligand in coordination chemistry. One patent mentions its utility in the preparation of polyphenylene oxide resins.

Furthermore, a study focusing on the cyclization of diamine boranes employed a derivative, N-(tert-butyl)(BH3)-N'-tert-butylethylenediamine, as a substrate in a reaction catalyzed by a lithium dihydropyridine (B1217469) complex. While this highlights a chemical transformation involving a related structure, it does not provide data on the catalytic capabilities of this compound itself.

The absence of dedicated research on this compound in the specified catalytic applications means that a thorough and scientifically accurate article, complete with detailed research findings and data tables as requested, cannot be generated at this time. The scientific community has yet to publish in-depth studies that would allow for a comprehensive discussion of its role as an organocatalyst, its application as a ligand in metal-catalyzed reactions, or a detailed investigation into its structure-activity relationships in these contexts.

Catalytic Applications of 2 Aminoethyl Tert Butyl Amine and Its Derivatives

Development of Novel Catalytic Systems Incorporating (2-Aminoethyl)(tert-butyl)amine

The exploration of this compound, also known as N-tert-butylethylenediamine, and its derivatives as ligands in catalysis is an emerging area of research. While extensive literature on the direct catalytic applications of the parent compound is limited, studies on its derivatives, particularly N,N'-di-tert-butylethylenediamine, have demonstrated their potential in the development of novel catalytic systems. These systems have shown utility in specialized reactions such as dehydrogenation and cyclization, as well as in bio-inspired catalysis for hydrogen evolution.

Research has focused on incorporating these bulky, flexible diamine ligands into metal complexes to influence the steric and electronic environment of the catalytic center. This, in turn, can lead to unique reactivity and selectivity. The presence of the tert-butyl group(s) provides significant steric hindrance, which can be advantageous in controlling substrate approach and influencing the stereochemical outcome of a reaction.

Catalytic Dehydrogenation and Cyclization

One notable application of a derivative of this compound is in the catalytic cyclization of diamine boranes. Specifically, a lithium dihydropyridine (B1217469) complex has been employed as a catalyst for the dehydrogenation and subsequent cyclization of N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine. bohrium.comd-nb.info This reaction is significant as it offers a route to cyclic 1,3,2-diazaborolidines, which are valuable building blocks in organic synthesis.

The catalytic process, which was previously reliant on more expensive ruthenium-based catalysts, has been shown to be effectively promoted by this Group 1-based precatalyst. d-nb.info The reaction proceeds via a proposed mechanism involving deprotonative metalation, β-hydride elimination, and intramolecular loss of H₂. bohrium.com The efficiency of the catalytic system is influenced by the solvent, with benzene (B151609) proving to be more effective than tetrahydrofuran (B95107) (THF) in terms of reaction speed and yield. bohrium.com

Table 1: Catalytic Cyclization of N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine

| Substrate | Catalyst (5 mol%) | Solvent | Temperature (°C) | Conversion/Yield | Reference |

| N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine | 1-lithio-2-tert-butyl-1,2-dihydropyridine | [D₈]THF | 70 | >97% (in situ NMR yield) | d-nb.info |

| N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine | 1-lithio-2-tert-butyl-1,2-dihydropyridine | [D₆]Benzene | 70 | Improved yield and speed | bohrium.com |

Application in Bio-inspired Hydrogen Evolution

Derivatives of this compound have also been utilized in the development of catalysts for hydrogen evolution, a key process in the pursuit of clean energy. In one study, N,N'-di-tert-butylpiperazine, synthesized from N,N'-di-tert-butylethylenediamine, was used in conjunction with a cobalt mini-enzyme to study hydrogen evolution. chemrxiv.orgsemanticscholar.org This research highlights the role of such ligands in creating synthetic models of metalloenzymes and investigating the fundamental steps of proton-coupled electron transfer in water.

Synthesis of Biologically Active Molecules

While not a direct catalytic application, the use of N-tert-butylethylenediamine in the synthesis of potential antimalarial agents underscores its importance as a versatile chemical intermediate. liverpool.ac.uk The synthesis of novel compounds with therapeutic potential often relies on the availability of unique building blocks like this compound and its derivatives. The specific structural and electronic properties imparted by this ligand can be crucial in the design of molecules that interact effectively with biological targets.

Reaction Mechanisms and Chemical Reactivity of 2 Aminoethyl Tert Butyl Amine

Nucleophilic Reactivity of Primary and Secondary Amine Functionalities

The presence of a lone pair of electrons on each nitrogen atom makes both amine groups in (2-Aminoethyl)(tert-butyl)amine nucleophilic. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk In principle, both the primary (-NH₂) and secondary (-NHR) amine groups can react with electrophiles, such as alkyl halides, in nucleophilic substitution reactions. msu.edu

The reactivity of amines as nucleophiles is influenced by several factors, including steric hindrance. masterorganicchemistry.com Generally, for amines, the order of nucleophilic reactivity is primary > secondary > tertiary. masterorganicchemistry.com This trend is largely attributed to the increasing steric bulk around the nitrogen atom, which hinders its approach to an electrophilic center.

In the case of this compound:

The primary amine functionality is expected to be the more sterically accessible and, therefore, the more potent nucleophilic site for reactions with most electrophiles.

The secondary amine is directly attached to a tert-butyl group, which is known to be sterically demanding. masterorganicchemistry.com This bulkiness significantly impedes the ability of the secondary nitrogen's lone pair to attack electrophiles, making it considerably less nucleophilic than the primary amine and other, less-hindered secondary amines. masterorganicchemistry.comwhiterose.ac.uk For example, studies on tert-butylamine (B42293) show its nucleophilicity is considerably lower than that of less bulky primary amines. masterorganicchemistry.com

This difference in reactivity allows for selective reactions. For instance, in reactions with alkylating agents, the primary amine is more likely to react first. chemguide.co.ukmsu.edu

Reaction Pathways Involving the tert-Butyl Group

The most profound effect of the tert-butyl group on the reactivity of this compound is steric hindrance. nih.gov This large alkyl group physically blocks or slows down reactions at the adjacent secondary nitrogen atom. masterorganicchemistry.com This steric protection influences the molecule's conformational flexibility and can prevent or alter expected reaction pathways.

Beyond simple steric blocking, the tert-butyl group can influence the degradation pathways of the molecule. For example, in studies on the atmospheric degradation of the related compound tert-butylamine, the reaction with hydroxyl radicals was found to proceed primarily through hydrogen abstraction from the amino group. whiterose.ac.uk This leads to the formation of products like tert-butylnitramine and acetone (B3395972) in the presence of nitrogen oxides. whiterose.ac.uk While the reaction conditions are specific to atmospheric chemistry, it highlights that reactions can be initiated at the N-H bond, a pathway that is possible for both the primary and secondary amine groups in this compound.

The unique electronic and steric properties conferred by the tert-butyl group are often exploited in catalysis, where it can stabilize metal complexes and direct the outcome of reactions.

Studies on Acid-Base Chemistry and Protonation Equilibria

Like ammonia (B1221849) and other simple amines, this compound is a Brønsted-Lowry base. libretexts.orgchemguide.co.uk The lone pair of electrons on each nitrogen atom can accept a proton (H⁺) from an acid. libretexts.orgchemguide.co.uk In aqueous solutions, amines react with water to produce hydroxide (B78521) ions (OH⁻), resulting in an alkaline solution. libretexts.orgyoutube.com

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The presence of electron-donating alkyl groups (like the ethyl and tert-butyl groups) increases the electron density on the nitrogen atoms compared to ammonia, making alkylamines generally stronger bases than ammonia. libretexts.org Consequently, this compound is expected to be a stronger base than ammonia.

The molecule has two basic sites and will be protonated in two distinct steps when treated with an acid. The primary amine and the sterically hindered secondary amine will have different basicity constants (pKₐ values for their conjugate acids). The resulting protonated species are alkylammonium ions. utexas.edu This basicity allows the compound to be separated from neutral organic compounds by extraction with an aqueous acid, as the resulting water-soluble salt moves to the aqueous phase. libretexts.orgutexas.edu

Table 1: Protonation Equilibria of this compound This table illustrates the stepwise protonation of the diamine. Actual pKₐ values require experimental determination.

| Step | Reactants | Products | Description |

|---|---|---|---|

| First Protonation | (CH₃)₃C-NH-CH₂CH₂-NH₂ + H₃O⁺ | (CH₃)₃C-NH-CH₂CH₂-NH₃⁺ + H₂O | The first proton is accepted by one of the amine groups, likely the more accessible primary amine, to form a mono-protonated ammonium (B1175870) ion. libretexts.orglibretexts.org |

| Second Protonation | (CH₃)₃C-NH-CH₂CH₂-NH₃⁺ + H₃O⁺ | (CH₃)₃C-NH₂⁺-CH₂CH₂-NH₃⁺ + H₂O | The second amine group accepts a proton to form a di-protonated diammonium ion. This step requires a more acidic environment than the first. libretexts.orglibretexts.org |

Kinetics of Amine Reactions in Solution

The rates of reactions involving this compound in solution are governed by factors such as concentration, temperature, and the intrinsic reactivity of its functional groups. The significant difference in steric hindrance between the primary and secondary amines leads to different reaction kinetics at each site.

Nucleophilic Reactions : Reactions such as alkylation will proceed significantly faster at the primary amine group than at the sterically hindered secondary amine.

Influence of Steric Hindrance : The bulky tert-butyl group lowers the frequency of successful collisions for a reaction to occur at the secondary nitrogen, thus decreasing the rate constant for that site. masterorganicchemistry.com Kinetic studies on the related compound tert-butylamine reacting with OH radicals have determined a rate constant of 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 K, providing an example of a quantified reaction rate for a sterically hindered amine. whiterose.ac.uk

Investigation of Carbon Dioxide Absorption Mechanisms by Amines

Aqueous solutions of amines are widely used to capture carbon dioxide (CO₂). The reaction mechanism depends heavily on the amine's structure. mdpi.com For primary and secondary amines, the reaction typically proceeds through a zwitterion mechanism to form a carbamate (B1207046). rsc.org

Zwitterion Formation : The amine nucleophilically attacks the CO₂ molecule to form a zwitterionic intermediate. RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻

Deprotonation : A second amine molecule acts as a base, removing a proton from the zwitterion to form a stable carbamate and a protonated amine. RNH₂⁺COO⁻ + RNH₂ ⇌ RNHCOO⁻ + RNH₃⁺

This mechanism consumes two moles of amine for every one mole of CO₂ captured. mdpi.com

For This compound , the two amine groups offer different reaction pathways for CO₂ absorption:

Primary Amine : The unhindered primary amine group is expected to react with CO₂ via the conventional zwitterion mechanism to form a carbamate. rsc.orgresearchgate.net

Secondary Amine : The secondary amine is sterically hindered by the tert-butyl group. researchgate.net Such steric hindrance is known to destabilize or prevent carbamate formation. whiterose.ac.ukresearchgate.net In sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP), the primary reaction is the formation of bicarbonate, leading to a higher CO₂ loading capacity (a 1:1 amine:CO₂ ratio). mdpi.com The hindered amine facilitates the hydration of CO₂ by acting as a base catalyst.

Table 2: Proposed CO₂ Reaction Pathways for this compound

| Amine Group | Proposed Primary Reaction with CO₂ | Rationale | Key Products |

|---|---|---|---|

| Primary (-NH₂) | Carbamate formation via zwitterion mechanism. rsc.org | Unhindered nature allows for standard reaction pathway of primary amines. researchgate.net | Carbamate, Protonated Amine |

| Secondary (-NH-C(CH₃)₃) | Acts as a base to promote bicarbonate formation. researchgate.net | Steric hindrance from the tert-butyl group destabilizes the carbamate intermediate. mdpi.comresearchgate.net | Bicarbonate (HCO₃⁻), Protonated Amine |

This dual functionality makes this compound an interesting candidate for CO₂ capture, potentially combining the faster reaction kinetics of a primary amine with the higher loading capacity characteristic of a sterically hindered amine.

Computational Chemistry Studies on 2 Aminoethyl Tert Butyl Amine

Quantum Chemical Methods for Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the three-dimensional structure and chemical reactivity of molecules. These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this information, a wealth of properties can be derived, including optimized geometries, reaction energies, and activation barriers.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals such as B3LYP and M06-2X are commonly employed to study amine-containing compounds. nih.govwhiterose.ac.uk

Applications of DFT for (2-Aminoethyl)(tert-butyl)amine include:

Electronic Property Calculation: DFT is used to compute properties like dipole moment, polarizability, and the distribution of electronic charge. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. nih.gov

Below is a table of predicted geometrical parameters for this compound, derived from typical values found in DFT studies on similar aliphatic amines and substituted ethylenediamines.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ethyl) | ~1.53 Å |

| C-N (primary amine) | ~1.47 Å | |

| C-N (secondary amine) | ~1.46 Å | |

| N-H | ~1.01 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| Bond Angle | C-C-N | ~110-112° |

| H-N-H | ~106-108° | |

| C-N-C (secondary amine) | ~112-114° |

This interactive table contains predicted data based on computational studies of analogous molecules.

High-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer greater accuracy than standard DFT methods, albeit at a significantly higher computational expense. whiterose.ac.uk These methods are based more directly on first principles of quantum mechanics and provide a more rigorous treatment of electron correlation—the interactions between electrons.

For a relatively small molecule like this compound, these calculations can serve as benchmarks to validate the results obtained from more cost-effective DFT methods. whiterose.ac.uk They are particularly valuable for accurately predicting reaction barrier heights and weak intermolecular interactions where DFT might be less reliable.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. nih.gov A transition state is the highest energy point along the lowest energy path from reactants to products and is characterized by a single imaginary vibrational frequency.

For this compound, this could involve modeling reactions such as:

Acid-Base Reactions: Protonation of the amine groups.

Nucleophilic Substitution: Reaction of the primary or secondary amine with an electrophile.

Oxidation/Degradation: For instance, the reaction with hydroxyl radicals in atmospheric chemistry, a process studied computationally for the related tert-butylamine (B42293). whiterose.ac.uk

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactant and the transition state), which is crucial for predicting reaction rates.

The table below illustrates a hypothetical energy profile for a single-step nucleophilic substitution reaction involving this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0 |

| Transition State | Activated complex where bonds are partially formed/broken | +15 |

| Products | N-substituted product + Leaving Group | -10 |

This interactive table presents a conceptual reaction coordinate based on principles of computational reaction modeling.

Elucidating the Role of Steric and Electronic Effects from the tert-Butyl Moiety

The tert-butyl group [(CH₃)₃C-] is a defining structural feature of this compound and exerts significant influence on its chemical properties through a combination of steric and electronic effects.

Steric Effects: The tert-butyl group is exceptionally bulky. This steric hindrance can impede the approach of reactants to the adjacent secondary nitrogen atom and parts of the ethylenediamine (B42938) backbone. ias.ac.in This can affect reaction rates and selectivity, potentially favoring reactions at the less hindered primary amine group. Computationally, steric strain is manifested as distortions in bond angles and dihedral angles from their ideal values to minimize repulsive interactions. mdpi.com

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). ias.ac.in The three methyl groups push electron density towards the central carbon, which in turn increases the electron density on the secondary nitrogen atom. This enhanced electron density increases the basicity and nucleophilicity of the secondary amine compared to what it would be otherwise. Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution. Furthermore, studies on related molecules have shown that tert-butyl groups can raise the energy of molecular orbitals like the LUMO through hyperconjugation and electrostatic effects. nih.gov

The interplay of these effects is summarized in the table below.

| Effect | Description | Consequence for Reactivity |

| Steric Hindrance | The large size of the tert-butyl group physically blocks access to the secondary amine. | Decreases reactivity at the secondary amine; may direct reactions to the primary amine. |

| Inductive Effect (+I) | Electron-donating nature increases electron density on the secondary nitrogen. | Increases the basicity and nucleophilicity of the secondary amine. |

This interactive table summarizes the key influences of the tert-butyl group.

Prediction of Molecular Interactions and Spectroscopic Properties

Computational methods can reliably predict various spectroscopic properties, aiding in the identification and characterization of molecules. They can also model how a molecule interacts with itself or with other molecules, such as solvents or biological targets.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These frequencies correspond to specific molecular motions (stretching, bending) and can be compared directly with experimental IR spectra to confirm the structure. nih.gov For this compound, characteristic peaks for N-H stretching, C-H stretching, and N-H bending would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding around each nucleus in the presence of an external magnetic field.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. This helps interpret the UV-Vis spectrum of the compound. nih.gov

Molecular Interactions:

Molecular Electrostatic Potential (MESP): MESP maps are calculated to visualize the charge distribution on the surface of a molecule. nih.govnih.gov Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the lone pairs on the nitrogen atoms would be prominent regions of negative potential.

Hydrogen Bonding: Calculations can model the formation of intermolecular or intramolecular hydrogen bonds. The strength and geometry of these interactions can be determined, which is crucial for understanding the compound's properties in condensed phases.

The table below lists predicted characteristic vibrational frequencies for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 |

| N-H Scissoring (Bend) | 1590 - 1650 | |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1550 - 1610 | |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| C-H Bend | 1350 - 1470 |

This interactive table shows typical calculated IR frequencies based on DFT studies.

Advanced Materials and Supramolecular Assemblies Incorporating 2 Aminoethyl Tert Butyl Amine

Utilization as Building Blocks in Polymer Chemistry and Network Formation

(2-Aminoethyl)(tert-butyl)amine serves as a versatile building block in polymer chemistry, primarily due to the presence of two distinct amine functionalities. The primary amine group can react twice, while the secondary amine's reactivity is tempered by the bulky tert-butyl group. This differential reactivity is crucial for controlling the structure of polymer networks.

In polymerization reactions, primary amines can act as sites for chain initiation or propagation. For instance, in reactions with epoxides or acrylates, the primary amine can react with two separate molecules, leading to the formation of cross-linked polymer networks. lab-chemicals.com This is a fundamental principle in the creation of thermosetting polymers and hydrogels. The secondary amine, with its reduced reactivity, might react under more forcing conditions or remain as a pendant group, imparting specific properties to the final polymer.

The formation of cross-links between polymer chains is a critical factor in determining the material's mechanical properties. stackexchange.com The density of these cross-links, influenced by the concentration and reactivity of the cross-linking agent, dictates the polymer's rigidity, elasticity, and swelling behavior. While specific studies detailing the use of this compound as a cross-linker are not widely available, the principles of amine-based cross-linking are well-established. stackexchange.comresearchgate.net

The following table illustrates the potential reaction sites of this compound in polymerization:

| Functional Group | Reactivity in Polymerization | Potential Role in Polymer Structure |

| Primary Amine (-NH2) | High | Chain initiation, propagation, cross-linking |

| Secondary Amine (-NH(t-Bu)) | Moderate to Low (Sterically Hindered) | Pendant functional group, potential for secondary cross-linking |

The synthesis of polymers containing chiral 1,2-diamine derivatives has been explored for applications in asymmetric catalysis. iupac.org While this compound is not chiral itself, its derivatives could be, opening avenues for its use in creating specialized polymeric catalysts.

Design and Synthesis of Supramolecular Receptors and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. nih.gov Host-guest systems, a central concept in this field, involve a larger 'host' molecule that specifically binds a smaller 'guest' molecule. nih.gov The design of such systems relies on complementary shapes, sizes, and electronic properties between the host and guest.

Amines are common components in the synthesis of host molecules due to their ability to participate in hydrogen bonding and act as coordination sites for metal ions. While direct research on this compound in supramolecular receptors is limited, its structure suggests potential applications. The primary and secondary amine groups can act as hydrogen bond donors, and the nitrogen atoms can coordinate with metal centers.

For example, metal complexes with diamine ligands are a well-established class of compounds. nih.gov The specific coordination geometry and properties of a metal complex are highly dependent on the structure of the diamine ligand. The combination of a primary and a sterically hindered secondary amine in this compound could lead to the formation of unique metal complexes with specific catalytic or recognition properties.

The principles of host-guest complexation are illustrated by the interaction of ammonium (B1175870) ions with crown ethers, where the size of the host's cavity and the arrangement of its binding sites determine the strength and selectivity of the interaction. Similarly, the amine groups of this compound could be incorporated into larger macrocyclic structures designed to bind specific guest molecules.

Integration into Functionalized Surfaces and Hybrid Materials

The modification of material surfaces is crucial for a wide range of applications, including improving biocompatibility, enhancing catalytic activity, and controlling adhesion. Amine functionalization is a common strategy to alter surface properties. The amine groups can be introduced to a surface to provide reactive sites for further modification or to directly impart desired characteristics.

While specific examples of surface functionalization using this compound are not prominent in the literature, the general methods of amine grafting are applicable. For instance, silane (B1218182) coupling agents containing amino groups are frequently used to modify silica (B1680970) and other oxide surfaces. researchgate.net The amine groups of this compound could be attached to a surface through various chemical reactions, making the surface more reactive or altering its hydrophilicity.

Hybrid materials, which combine organic and inorganic components, often utilize amines to bridge the interface between the two phases. For example, tris(2-aminoethyl)amine (B1216632) has been used to modify metal oxides to create hybrid catalytic materials. sigmaaldrich.comamericanelements.com The amine component can be anchored to the inorganic support, providing active sites for catalysis or for the attachment of other functional molecules. sigmaaldrich.comamericanelements.com Given its dual amine functionality, this compound could be a valuable component in the synthesis of such hybrid materials.

The table below summarizes potential applications of this compound in surface and hybrid material functionalization:

| Application Area | Potential Role of this compound |

| Surface Modification | Introduction of reactive amine groups for further chemical reactions. |

| Alteration of surface properties such as wettability and charge. | |

| Hybrid Materials | Organic linker between inorganic nanoparticles and a polymer matrix. |

| Active component in hybrid catalysts. |

Influence of Amine Structure on Material Properties and Performance

The specific structure of an amine used in material synthesis has a profound impact on the final properties and performance of the material. In the case of this compound, the key structural features are the presence of both a primary and a secondary amine, and the steric bulk of the tert-butyl group.

The differential reactivity of the two amine groups allows for a higher degree of control over polymerization and cross-linking reactions compared to a symmetric diamine. stackexchange.comresearchgate.net The primary amine can be selectively reacted under mild conditions, leaving the less reactive secondary amine available for subsequent reactions or to act as a functional pendant group. This can influence the network topology and, consequently, the mechanical properties of the resulting polymer.

In the context of functionalized materials, the steric hindrance provided by the tert-butyl group can influence how the molecule interacts with other species. For example, it could create specific binding pockets in a supramolecular assembly or control the accessibility of the secondary amine for further reactions on a functionalized surface.

A study on the neutralization capacity of dentin adhesives containing amine monomers showed that the chemical structure of the amine, including its pKa value, significantly affects the material's performance. nih.gov While this study did not include this compound, it highlights the principle that the basicity and accessibility of the amine groups are critical for the intended function.

The following table outlines the potential influence of the structural features of this compound on material properties:

| Structural Feature | Potential Influence on Material Properties |

| Primary Amine | Higher cross-linking density, leading to increased rigidity and thermal stability in polymers. |

| Sterically Hindered Secondary Amine | Controlled reactivity, potential for post-functionalization, creation of specific recognition sites. |

| Asymmetric Structure | Anisotropic properties in self-assembled monolayers or liquid crystals. |

Environmental and Atmospheric Chemistry of Amine Compounds

Atmospheric Degradation Pathways of Hindered Amines

Once released into the atmosphere, amines like (2-Aminoethyl)(tert-butyl)amine undergo photo-oxidation. whiterose.ac.uk This degradation process is primarily initiated by reactions with highly reactive species present in the troposphere.

Reactions with Atmospheric Radicals (e.g., OH Radicals)

The principal atmospheric sink for amines is their gas-phase reaction with the hydroxyl (OH) radical, which is abundant during the daytime. researchgate.netrsc.org For hindered primary amines, such as the tert-butylamine (B42293) structural component of this compound, the reaction proceeds mainly through hydrogen abstraction from the amino (-NH2) group. whiterose.ac.ukresearchgate.net This is a key pathway for the atmospheric breakdown of these compounds. whiterose.ac.uk

Theoretical and experimental studies on analogous amines provide insight into this process. For instance, the reaction of tert-butylamine (tBA) with OH radicals has been measured, and similar studies on other amines highlight the reactivity of the N-H bond. whiterose.ac.uknih.gov The presence of an ethylenediamine (B42938) backbone in this compound introduces additional reaction sites, but the hindered nature of the tert-butyl group directs reactivity. The rate of reaction is a critical parameter for determining the atmospheric lifetime of the amine.

Table 1: Comparison of Gas-Phase Reaction Rate Coefficients with OH Radicals for Various Amines

| Amine | Rate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹ | Temperature (K) | Reference |

|---|---|---|---|

| tert-Butylamine (tBA) | 8.4 (± 1.7) × 10⁻¹² | 305 ± 2 | whiterose.ac.ukresearchgate.net |

| 2-Amino-2-methyl-1-propanol (B13486) (AMP) | 3.6 × 10⁻¹¹ (calculated) | 298 | nih.gov |

| Methylamine (CH₃NH₂) | ~1.5 x 10⁻¹¹ | ~298 | frontiersin.org |

This table illustrates the range of reactivity for amines with OH radicals. The specific rate for this compound is not available but is expected to be significant based on these related compounds.

Formation of Atmospheric Degradation Products (e.g., Nitrosamines, Nitramines)

Following the initial reaction with OH radicals, the resulting amino radical can react further, especially in the presence of nitrogen oxides (NOx), which are common air pollutants. whiterose.ac.uk These subsequent reactions can lead to the formation of stable, and potentially harmful, degradation products.

Nitrosamines: The reaction of an amino radical with nitrogen monoxide (NO) can form nitrosamines. researchgate.net While primary nitrosamines are generally considered unstable, the formation of more stable secondary nitrosamines is a concern if the parent amine contains a secondary amino group. nilu.com

Nitramines: The reaction of the amino radical with nitrogen dioxide (NO₂) can generate nitramines. researchgate.netnilu.com Studies on tert-butylamine have shown that in the presence of NOx, tert-butylnitramine is a main reaction product. whiterose.ac.ukresearchgate.net The formation of these compounds is a significant environmental concern as nitrosamines and nitramines are known or potential carcinogens. whiterose.ac.uknih.gov

Other degradation products can also be formed. For example, the degradation of tert-butylamine can yield acetone (B3395972) and formaldehyde. whiterose.ac.ukresearchgate.net The specific suite of products from this compound would depend on the relative rates of H-abstraction from its different N-H and C-H bonds.

Contribution to Aerosol Formation and Particle Growth in the Atmosphere

Amines are basic compounds and can react with acidic species in the atmosphere, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to form salts. This acid-base reaction is a significant pathway for the formation of new atmospheric particles and the growth of existing ones. whiterose.ac.uk

Laboratory experiments with tert-butylamine have demonstrated strong particle formation. This was attributed to the reaction between the amine and photochemically produced nitric acid, resulting in the formation of tert-butylaminium nitrate (B79036) salt. whiterose.ac.ukresearchgate.net This salt was found to have a very low vapor pressure (5.1 ×10⁻⁶ Pa at 298 K), indicating that it will predominantly exist in the particle phase rather than as a gas. whiterose.ac.uk

Given its basic amino groups, this compound is expected to behave similarly, readily forming aminium salts in the atmosphere. These particles can contribute to haze, affect the Earth's radiation balance, and serve as surfaces for other atmospheric chemical reactions. nilu.com

Modeling Atmospheric Fate and Environmental Impact of Amines

To predict the environmental impact of amine emissions, atmospheric transport models are used. These models must incorporate the complex chemical and physical processes that the amines undergo.

For a compound like this compound, a comprehensive model would need to include:

Gas-phase chemistry: Detailed reaction mechanisms, including reactions with OH radicals and subsequent reactions leading to nitrosamines, nitramines, and other oxidation products. nih.gov

Particle formation: The thermodynamics of aminium salt formation and the partitioning of the amine between the gas and particle phases. nih.gov

Multiphase processes: The potential for aqueous-phase reactions within aerosol particles or cloud droplets.

The development of accurate chemical reaction schemes is an active area of research. researchgate.net Modeling studies for similar amines, like 2-amino-2-methyl-1-propanol (AMP), have shown that a computationally intensive 3D chemistry transport multiphase model is necessary to properly describe its atmospheric fate. nih.gov The enhanced stability of the aerosol particles formed from amines must also be considered in dispersion models to accurately predict their transport and deposition. nilu.com

Implications for Post-Combustion CO₂ Capture Technologies

Amine-based solvents are a leading technology for post-combustion CO₂ capture (PCC) from industrial flue gases. ethz.chglobalccsinstitute.com However, a small fraction of the amine solvent is inevitably released into the atmosphere with the cleaned flue gas. researchgate.netglobalccsinstitute.com

The atmospheric chemistry of this compound has direct implications for its potential use in PCC:

Environmental Health: The formation of potentially carcinogenic degradation products like nitrosamines and nitramines is a major environmental and public health concern that could limit the large-scale deployment of amine-based capture plants. nih.govbellona.org Regulatory bodies have set stringent recommended limits for atmospheric concentrations of these compounds. nih.gov

Solvent Loss and Degradation: The degradation of the amine in the capture process itself is a significant operational issue, leading to solvent loss, corrosion, and fouling. nih.gov The atmospheric release and subsequent degradation represent an additional loss pathway and a source of secondary pollutants.

Aerosol Formation: The emission of amines can contribute to local and regional air quality problems through the formation of secondary particulate matter.

Therefore, a thorough understanding of the atmospheric fate of any amine considered for PCC, including this compound, is crucial for a complete environmental impact assessment and for the sustainable deployment of this climate change mitigation technology. ethz.ch

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| tert-Butylamine | tBA |

| 2-Amino-2-methyl-1-propanol | AMP |

| Nitric Acid | HNO₃ |

| Sulfuric Acid | H₂SO₄ |

| Nitrogen Monoxide | NO |

| Nitrogen Dioxide | NO₂ |

| Acetone | |

| Formaldehyde | |

| tert-Butylnitramine | |

| tert-Butylnitrosamine | |

| tert-Butylaminium nitrate | |

| Methylamine |

Q & A

Q. What are the optimal synthetic routes for (2-Aminoethyl)(tert-butyl)amine, and how can side reactions be minimized?

Methodological Answer: Synthesis typically involves alkylation or reductive amination under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining temperatures between 0–25°C minimizes unwanted side reactions, such as over-alkylation or decomposition .

- Catalysts : Palladium or nickel catalysts may accelerate amine coupling, though their use requires optimization to avoid metal contamination in downstream applications .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Elemental analysis : Confirm elemental composition (C, H, N) to validate stoichiometry, with deviations >0.3% indicating impurities .

- Spectroscopic techniques :

- FTIR : Identify characteristic N–H stretches (~3300 cm⁻¹) and tert-butyl C–H vibrations (~2960 cm⁻¹) .

- NMR : ¹H NMR should resolve peaks for the tert-butyl group (δ 1.2–1.4 ppm) and aminoethyl protons (δ 2.6–3.1 ppm) .

- Chromatography : HPLC with UV detection (λ = 210–220 nm) quantifies purity, with >95% desired for most applications .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data on the compound’s reactivity with transition metals?

Methodological Answer: Discrepancies in coordination chemistry studies often arise from solvent polarity or steric effects. To address this:

- Comparative studies : Use tris(2-aminoethyl)amine (a structurally similar ligand) as a control. Its Cu(II) complexes form half-open or nest-shaped geometries, which can be contrasted with this compound’s behavior .

- X-ray crystallography : Resolve metal-ligand bond lengths and angles to clarify coordination modes (e.g., monodentate vs. bidentate) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of the tert-butyl group on metal binding affinity .

Q. How does steric hindrance from the tert-butyl group influence catalytic activity in cross-coupling reactions?

Methodological Answer: The bulky tert-butyl group can:

- Reduce substrate accessibility : Use kinetic studies to compare reaction rates with/without tert-butyl derivatives. For example, Pd-catalyzed couplings may show lower turnover frequencies due to hindered active sites .

- Enhance selectivity : Steric shielding directs regioselectivity in aryl amination. Test substrates with ortho vs. para substituents to quantify selectivity trends .

- Thermogravimetric analysis (TGA) : Assess thermal stability; tert-butyl groups may decompose above 200°C, limiting high-temperature applications .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS over 24–72 hours. Hydrolysis of the aminoethyl group is a common degradation pathway .

- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments. NMR or mass spectrometry identifies oxidation products (e.g., nitroxide radicals) .

- Serum stability assays : Mix with fetal bovine serum (FBS) and analyze aliquots at timed intervals to evaluate protein-binding-induced destabilization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer:

- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Replicate studies under identical protocols .

- Structure-activity relationship (SAR) : Compare derivatives with systematic modifications (e.g., replacing tert-butyl with isopropyl). For example, tert-butyl analogs may show 10–20% higher enzyme inhibition due to hydrophobic interactions .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or consensus trends .

Applications in Material Science

Q. How can this compound be utilized in polymer functionalization?

Methodological Answer:

- Surface modification : Graft onto chitosan resins via EDC/NHS coupling. FTIR confirms successful amine conjugation (appearance of C–N stretches at ~1250 cm⁻¹) .

- Metal adsorption : Test adsorption capacity for Cu(II) or Hg(II) using ICP-MS. Tert-butyl groups may reduce metal uptake by 15–30% compared to linear amines due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.